

5-Bromo-4,6-dihydroxypyrimidine CAS number 15726-38-2

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Compound of Interest

Compound Name: **5-Bromo-4,6-dihydroxypyrimidine**

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An In-depth Technical Guide to **5-Bromo-4,6-dihydroxypyrimidine** (CAS: 15726-38-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4,6-dihydroxypyrimidine is a cornerstone heterocyclic intermediate, offering a unique combination of reactivity and structural features essential for modern drug discovery. This guide moves beyond a simple recitation of data, providing a deep, mechanistic, and practical framework for its use. We will explore its synthesis from a perspective of process control and validation, dissect its reactivity through the lens of electronic and steric influences, and contextualize its application within the demanding field of therapeutic agent design, particularly in the development of kinase inhibitors. This document is structured to serve as a practical playbook for the senior application scientist, emphasizing causal relationships in experimental design and providing robust, field-tested protocols.

Core Physicochemical & Structural Characteristics

A molecule's utility is dictated by its fundamental properties. For **5-Bromo-4,6-dihydroxypyrimidine**, its reactivity is profoundly influenced by its tautomeric nature and the electronic effects of its substituents.

Key Properties

The essential physicochemical data for **5-Bromo-4,6-dihydroxypyrimidine** are summarized below, providing the foundational parameters for reaction planning, solubility screening, and analytical characterization.

Property	Value	Source(s)
CAS Number	15726-38-2	[1] [2] [3]
Molecular Formula	C ₄ H ₃ BrN ₂ O ₂	[1] [3]
Molecular Weight	190.98 g/mol	[1] [3]
Appearance	Yellow crystalline powder	[3]
Melting Point	>300 °C (decomposes)	[3]
Purity	≥97% (Typical)	[1] [2]
Storage	Inert atmosphere, room temperature	[1]

The Critical Role of Tautomerism

5-Bromo-4,6-dihydroxypyrimidine exists as an equilibrium mixture of its dihydroxy and dione tautomers. This is not a trivial structural footnote; it is the central determinant of its reactivity. The predominant tautomer is influenced by factors such as solvent polarity and pH, which in turn dictates the primary sites for alkylation, acylation, and other substitution reactions. Understanding and controlling this equilibrium is paramount for achieving regioselective outcomes.

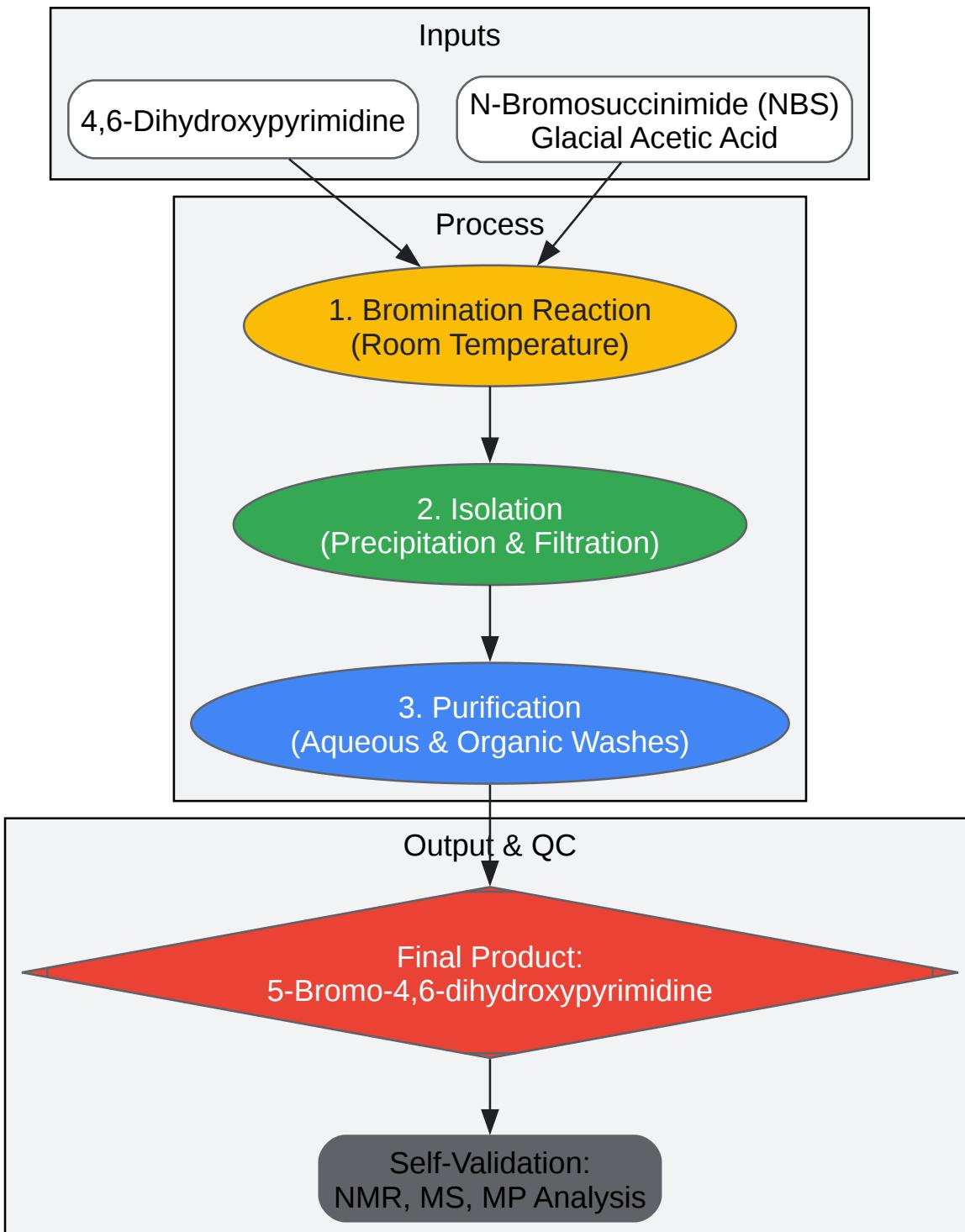
Caption: Tautomeric equilibrium between the dihydroxy and dione forms.

Synthesis & Purification: A Self-Validating Protocol

The reliable synthesis of high-purity starting materials is non-negotiable. The standard preparation involves the regioselective bromination of 4,6-dihydroxypyrimidine. The following protocol is designed for reproducibility and scalability, with integrated checkpoints for quality control.

Synthesis Workflow Overview

This diagram outlines the logical flow from starting materials to the final, purified product.



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Caption: A logical workflow for the synthesis and validation of the title compound.

Detailed Step-by-Step Methodology

Materials:

- 4,6-Dihydroxypyrimidine (1.0 eq)
- N-Bromosuccinimide (NBS) (1.05 eq)
- Glacial Acetic Acid (sufficient to form a stirrable slurry)
- Deionized Water (cold)
- Diethyl Ether (cold)

Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in glacial acetic acid at ambient temperature (20-25 °C).
- Reagent Addition: Add NBS (1.05 eq) portion-wise over 15-20 minutes.
 - Expertise & Causality: This controlled addition is critical. It mitigates the reaction exotherm and minimizes the formation of over-brominated impurities, ensuring a cleaner reaction profile and simplifying purification.
- Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the starting material.
- Product Isolation: Upon completion, cool the reaction flask in an ice-water bath for 30 minutes to maximize the precipitation of the product.
- Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and the succinimide byproduct. Follow with a wash of cold diethyl ether to remove residual non-polar impurities and facilitate drying.

- Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.

Trustworthiness - A Self-Validating System:

- Purity Confirmation: Confirm the identity and purity of the final compound using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.
- Quality Check: The melting point should be sharp and consistent with the literature value of >300 °C with decomposition.[\[3\]](#)

Strategic Reactions in Medicinal Chemistry

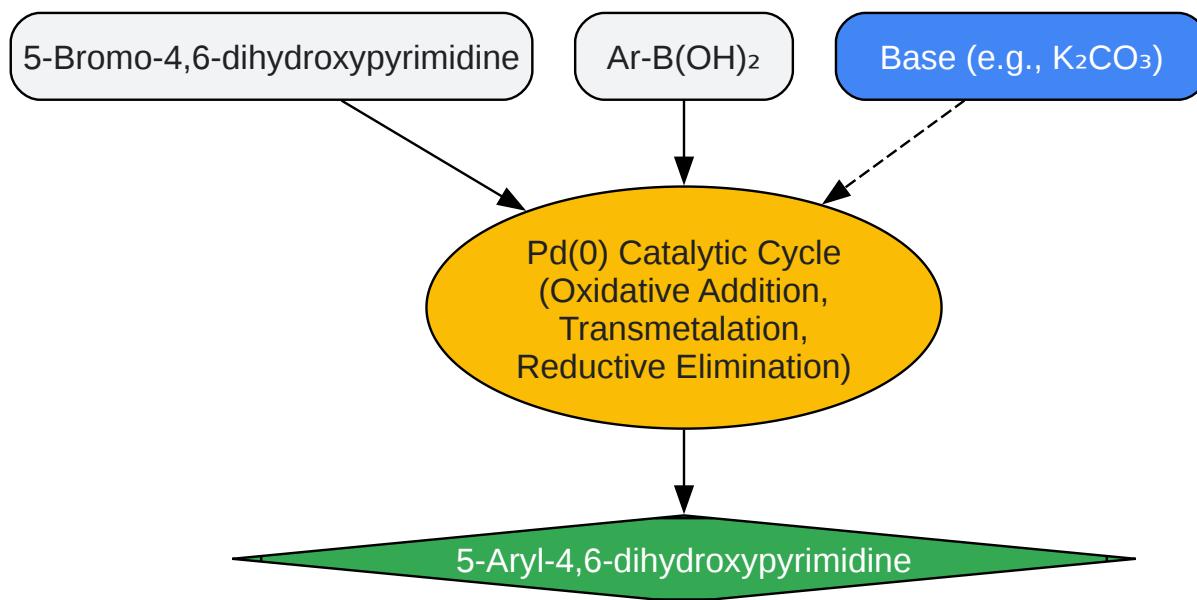
The synthetic power of **5-Bromo-4,6-dihydroxypyrimidine** lies in its capacity for selective functionalization at multiple positions, most notably through palladium-catalyzed cross-coupling reactions at the C5-bromo position.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C5-Br bond is an ideal handle for creating C-C bonds, a foundational transformation in drug development for exploring Structure-Activity Relationships (SAR). This allows for the introduction of diverse aryl and heteroaryl moieties.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Generalized Protocol for Suzuki-Miyaura Coupling:

- Inert Atmosphere: To a Schlenk flask, add **5-Bromo-4,6-dihydroxypyrimidine** (1.0 eq), the aryl/heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq)[\[6\]](#), and a suitable base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 eq)[\[6\]](#). Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water.[\[6\]](#)[\[7\]](#)
- Thermal Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor for completion via TLC or LC-MS (typically 12-24 hours).
- Workup & Purification: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.



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